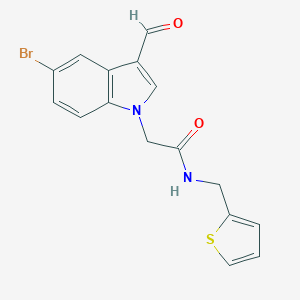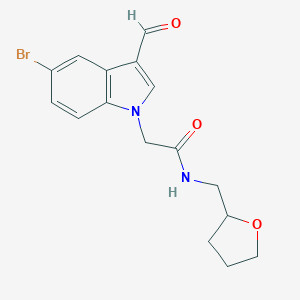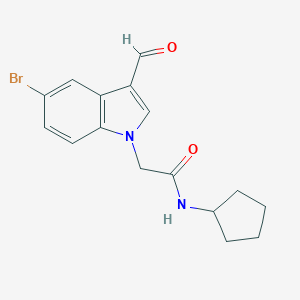![molecular formula C21H22Cl2N4O4 B297518 N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297518.png)
N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as BIX-01294 and belongs to the class of histone methyltransferase inhibitors.
作用機序
N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide works by inhibiting the activity of G9a and GLP, which are responsible for the methylation of histone H3 lysine 9 (H3K9). This methylation is associated with the repression of gene expression. By inhibiting G9a and GLP, BIX-01294 prevents the methylation of H3K9 and thus promotes the expression of genes that are normally repressed.
Biochemical and Physiological Effects:
BIX-01294 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce differentiation of embryonic stem cells and promote the reprogramming of somatic cells into induced pluripotent stem cells. BIX-01294 has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
The advantages of using BIX-01294 in lab experiments include its specificity for G9a and GLP, its ability to promote the reprogramming of somatic cells, and its potential therapeutic applications in the treatment of cancer and other diseases. The limitations of using this compound include its relatively low potency and the need for high concentrations to achieve significant effects.
将来の方向性
There are several possible future directions for research on N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. These include:
1. Investigating the potential therapeutic applications of BIX-01294 in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Developing more potent and selective inhibitors of G9a and GLP that can be used in lab experiments and potentially in clinical settings.
3. Studying the effects of BIX-01294 on the epigenetic regulation of gene expression in different cell types and tissues.
4. Investigating the potential synergistic effects of BIX-01294 with other compounds or therapies in the treatment of cancer and other diseases.
In conclusion, N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is a promising compound with unique properties that make it a valuable tool for scientific research. Its ability to inhibit the activity of G9a and GLP and promote the expression of genes that are normally repressed has potential therapeutic applications in the treatment of cancer and other diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential in different areas of research.
合成法
The synthesis of N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide involves the reaction of butylamine with 4-(2-aminoethyl)benzaldehyde to form N-butyl-2-(2-{4-[2-(2-aminoethyl)benzylidene]hydrazino}acetamide). This intermediate is then reacted with 3,5-dichloro-2-hydroxybenzaldehyde to form the final product.
科学的研究の応用
N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been extensively used in scientific research for its ability to inhibit the activity of G9a and GLP, two histone methyltransferases that are involved in the regulation of gene expression. This compound has been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and metabolic diseases.
特性
製品名 |
N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide |
|---|---|
分子式 |
C21H22Cl2N4O4 |
分子量 |
465.3 g/mol |
IUPAC名 |
N-butyl-N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C21H22Cl2N4O4/c1-2-3-8-24-20(29)21(30)27-25-12-14-4-6-18(7-5-14)31-13-19(28)26-17-10-15(22)9-16(23)11-17/h4-7,9-12H,2-3,8,13H2,1H3,(H,24,29)(H,26,28)(H,27,30)/b25-12+ |
InChIキー |
NWHKSTOJGRJBQN-BRJLIKDPSA-N |
異性体SMILES |
CCCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
SMILES |
CCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
正規SMILES |
CCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)



![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)



![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)